Alcuronium chloride

Catalog No.
S517883
CAS No.
15180-03-7
M.F
C44H50Cl2N4O2
M. Wt
737.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alcuronium chloride

CAS Number

15180-03-7

Product Name

Alcuronium chloride

IUPAC Name

(2E)-2-[(1S,9Z,11S,13S,14R,17S,25Z,27S,30R,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol;dichloride

Molecular Formula

C44H50Cl2N4O2

Molecular Weight

737.8 g/mol

InChI

InChI=1S/C44H50N4O2.2ClH/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49;;/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2;2*1H/q+2;;/p-2/b29-13-,30-14-,33-25-,34-26-;;/t31-,32-,39-,40-,41-,42-,43+,44+,47-,48-;;/m0../s1

InChI Key

CPYGBGOXCJJJGC-GKLGUMFISA-L

SMILES

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16.[Cl-].[Cl-]

Solubility

Soluble in DMSO

Synonyms

Alcuronium, Alcuronium Chloride, Alcuronium Dichloride, Allnortoxiferine, Alloferin, Dialferine, Diallylnortoxiferine, Dichloride, Alcuronium, Dichloride, N,N'-Diallylnortoxiferinium, N,N'-Diallylnortoxiferinium Dichloride

Canonical SMILES

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16.[Cl-].[Cl-]

Isomeric SMILES

C=CC[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)/[C@@H](C3)/C(=C\CO)/C1)CC2.[Cl-].[Cl-]

Description

The exact mass of the compound Alcuronium chloride is 736.3311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Toxiferine. It belongs to the ontological category of chloride salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Understanding neuromuscular transmission

    Researchers may use alcuronium chloride to study how muscles receive signals from nerves. By blocking these signals, researchers can learn more about the mechanisms involved in neuromuscular transmission. Source: [Introduction to Autonomic Pharmacology: ]

  • Animal models in physiology research

    Alcuronium chloride may be used in animal studies to create specific physiological conditions. For example, researchers might use it to induce muscle paralysis in animals for certain experiments. Source: [Animal models in cardiovascular research: ]

Alcuronium chloride, also known as Alloferin or N,N'-diallyl-bis-nortoxiferine, is a semi-synthetic neuromuscular blocking agent derived from C-toxiferine I, an alkaloid obtained from the plant Strychnos toxifera. This compound is primarily utilized in clinical settings for its ability to induce skeletal muscle relaxation, making it particularly valuable during surgical procedures that require muscle paralysis. Alcuronium chloride acts as a competitive antagonist at nicotinic acetylcholine receptors located at the neuromuscular junction, effectively blocking the action of acetylcholine and preventing muscle contraction .

Alcuronium chloride acts as a competitive antagonist at the neuromuscular junction. It binds to the acetylcholine receptor, preventing the binding of acetylcholine, the neurotransmitter responsible for muscle contraction []. This leads to skeletal muscle relaxation, a crucial effect in surgical procedures and mechanical ventilation.

Physical and Chemical Properties

  • Appearance: White to yellow-white crystalline powder [].
  • Molecular Formula: C44H50Cl2N4O2 [].
  • Molecular Weight: 737.8 g/mol [].
  • Solubility: Highly soluble in water and ethanol [].
  • Melting Point: Not readily available in scientific literature.
  • Boiling Point: Decomposes before boiling [].
  • Stability: Hygroscopic (absorbs moisture from the air) [].

Alcuronium chloride is a highly toxic compound.

  • Acute Toxicity: Intravenous administration of alcuronium chloride can lead to respiratory paralysis and death if not mechanically ventilated [].
  • Safety Concerns: Due to its high toxicity and potential for complications, alcuronium chloride has been largely replaced by safer NMBAs with shorter durations of action and fewer side effects.
, primarily involving substitution and biotransformation:

  • Substitution Reactions: The synthesis of alcuronium chloride involves the replacement of N-methyl groups in C-toxiferine I with N-allyl moieties, resulting in N,N-diallyl-bis-nortoxiferine. This key reaction is crucial for its pharmacological properties .
  • Biotransformation: The presence of allylic functions enhances the potential for biotransformation, which can influence the compound's pharmacokinetics and dynamics.

The primary biological activity of alcuronium chloride is its role as a neuromuscular blocker. Its mechanism includes:

  • Competitive Antagonism: By binding to nicotinic acetylcholine receptors, alcuronium prevents acetylcholine from eliciting muscle contractions.
  • Histamine Release: While it produces minimal histamine release compared to other neuromuscular blockers, this can still lead to hypotension and bronchoconstriction in sensitive individuals .
  • Reversibility: The pharmacological effects of alcuronium can be reversed using neostigmine, an acetylcholinesterase inhibitor, which increases the availability of acetylcholine at the neuromuscular junction .

Alcuronium chloride is primarily used in medical settings for:

  • Anesthesia: It is employed as an adjunct to general anesthesia to facilitate surgical procedures by inducing muscle relaxation.
  • Research: Its properties are studied in pharmacological research to understand neuromuscular transmission and receptor interactions .

Interaction studies have highlighted several important aspects regarding alcuronium chloride:

  • Drug Interactions: When combined with certain medications such as Clobazam, there may be an increased risk of sedation and central nervous system depression .
  • Physiological Effects: Alcuronium can cause vagolytic effects due to its blockade of cardiac muscarinic receptors, which may lead to increased heart rate and other cardiovascular effects .

Alcuronium chloride shares similarities with several other neuromuscular blocking agents. Here are some comparable compounds:

Compound NameMechanism of ActionDuration of ActionUnique Features
TubocurarineCompetitive antagonist at nicotinic receptorsIntermediate (30-60 min)First neuromuscular blocker used clinically
PancuroniumCompetitive antagonist at nicotinic receptorsLong (60-90 min)Has vagolytic effects; increases heart rate
VecuroniumCompetitive antagonist at nicotinic receptorsIntermediate (30-60 min)Less cardiovascular side effects
RocuroniumCompetitive antagonist at nicotinic receptorsShort (30-40 min)Rapid onset; often used for rapid sequence intubation

Uniqueness of Alcuronium Chloride

Alcuronium chloride is unique due to its rapid onset and shorter duration of action compared to its parent compound C-toxiferine I. It exhibits a potency approximately 1.5 times greater than tubocurarine while producing minimal histamine release, making it a preferable choice in certain surgical contexts where rapid recovery from neuromuscular blockade is desired . Additionally, its specific interactions with cardiac muscarinic receptors set it apart from other neuromuscular blockers.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

736.3310822 g/mol

Monoisotopic Mass

736.3310822 g/mol

Heavy Atom Count

52

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

490DW6501Y

Related CAS

23214-96-2 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation]

MeSH Pharmacological Classification

Adjuvants, Anesthesia

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

15180-03-7

Wikipedia

Alcuronium_chloride

Dates

Modify: 2024-04-14
1: Zahn K, Eckstein N, Tränkle C, Sadée W, Mohr K. Allosteric modulation of muscarinic receptor signaling: alcuronium-induced conversion of pilocarpine from an agonist into an antagonist. J Pharmacol Exp Ther. 2002 May;301(2):720-8. PubMed PMID: 11961078.
2: Jakubík J, Bacáková L, el-Fakahany EE, Tucek S. Subtype selectivity of the positive allosteric action of alcuronium at cloned M1-M5 muscarinic acetylcholine receptors. J Pharmacol Exp Ther. 1995 Sep;274(3):1077-83. PubMed PMID: 7562472.
3: Jakubík J, Tucek S. Protection by alcuronium of muscarinic receptors against chemical inactivation and location of the allosteric binding site for alcuronium. J Neurochem. 1994 Nov;63(5):1932-40. PubMed PMID: 7931349.
4: Proska J, Tucek S. Mechanisms of steric and cooperative actions of alcuronium on cardiac muscarinic acetylcholine receptors. Mol Pharmacol. 1994 Apr;45(4):709-17. PubMed PMID: 8183250.
5: Walker J, Shanks CA, Triggs EJ. Clinical pharmacokinetics of alcuronium chloride in man. Eur J Clin Pharmacol. 1980 Jun;17(6):449-57. PubMed PMID: 7398736.
6: Jones RS, Heckmann R, Wuersch W. Observations on the neuromuscular blocking action of alcuronium in the dog and its reversal by neostigmine. Res Vet Sci. 1978 Jul;25(1):101-2. PubMed PMID: 212797.

Explore Compound Types